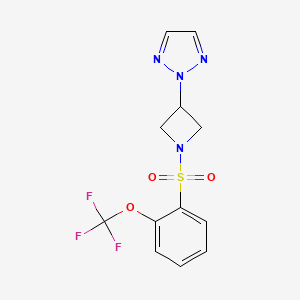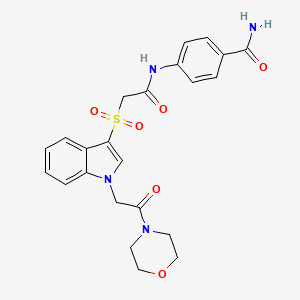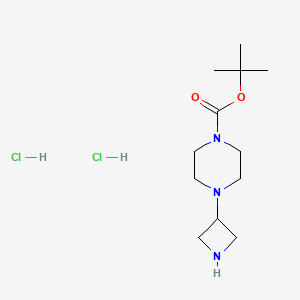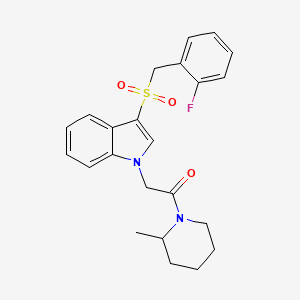
2-(1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis and Reactivity of Sulfamoyl Azides and Triazoles
The synthesis of sulfamoyl azides and their subsequent reaction to form 1-sulfamoyl-1,2,3-triazoles is a significant advancement in the field of organic chemistry. According to the research, sulfamoyl azides can be generated from secondary amines using a novel sulfonyl azide transfer agent. These azides then react with alkynes in the presence of a CuTC catalyst to form 1-sulfamoyl-1,2,3-triazoles, which are stable and can act as progenitors of rhodium azavinyl carbenes. These carbenes are versatile reactive intermediates that can asymmetrically add to olefins, among other reactions .
Convenient Synthones for Heterocyclic Compounds
1-Sulfonyl-1,2,3-triazoles, accessible through copper-catalyzed azide-alkyne cycloaddition, serve as stable precursors to Rh–azavinyl carbenes and other metal carbene complexes. These intermediates are pivotal for introducing nitrogen atoms into various heterocycles, which are crucial in synthetic and medicinal chemistry. Notably, Rh–azavinyl carbenes react with aldehydes to yield adducts that undergo intramolecular cyclization, leading to the formation of homochiral 3-sulfonyl-4-oxazolines with high yield and enantioselectivity .
Reactivity Towards Sulfonyl Chlorides
The study of the reactivity of N-unsubstituted 1,2,3-triazoles with sulfonyl chlorides reveals the formation of regioisomeric 1- and 2-sulfonyl-1,2,3-triazoles. The regioselectivity of the reaction is influenced by the nature of the azolyl ring and the size of the substituent in the sulfonyl chloride. Experimental and theoretical data suggest that 1-substituted and 2-substituted 1,2,3-triazoles are the kinetic and thermodynamic products, respectively. The ratio of isomers can be manipulated by varying the reaction temperature and the substituents involved .
Synthesis of Azidodifluoromethyl Phenyl Sulfone
The synthesis of azidodifluoromethyl phenyl sulfone represents a novel approach to introducing difluoromethyl groups into organic molecules. This stable fluorinated azide can be synthesized on a multi-gram scale and used in azide–alkyne cycloaddition reactions to prepare N-difluoro(phenylsulfonyl)methyl-1,2,3-triazoles. Further transformations, such as reductive desulfonylation/silylation and rhodium(II)-catalyzed transannulation with nitriles, expand the utility of this azide, making it a synthetic equivalent of the azidodifluoromethyl anion .
Molecular Structure Analysis
The molecular structure of 2-(1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is not directly discussed in the provided papers. However, the general structure of 1-sulfonyl-1,2,3-triazoles and their reactivity patterns suggest that the molecule would exhibit similar reactivity due to the presence of the sulfonyl and triazole groups. The trifluoromethoxy and azetidinyl substituents would likely influence the electronic properties and steric hindrance of the molecule, potentially affecting its reactivity and stability .
Physical and Chemical Properties Analysis
The physical and chemical properties of the specific compound 2-(1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole are not detailed in the provided papers. However, the properties of similar sulfonyl triazoles, such as stability and reactivity towards various reagents, can be inferred. The presence of the trifluoromethoxy group would likely increase the molecule's lipophilicity and could affect its boiling point, solubility, and overall reactivity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
One-Pot Synthesis and Evaluation : A one-pot procedure developed for the synthesis of novel 1,2,3-triazole derivatives demonstrates good yields and showcases the compounds' antibacterial and free radical scavenging activity. This highlights the chemical versatility and potential therapeutic relevance of such compounds (Sreerama et al., 2020).
Inhibitory Potential Against Caspase-3 : Research on isatin 1,2,3-triazoles reveals their potency as inhibitors against caspase-3, suggesting their potential application in cancer therapy or as a tool in biochemical research (Jiang & Hansen, 2011).
Synthetic Applications
Transition-Metal-Catalyzed Transformations : The use of transition metals in catalyzing the denitrogenative transformations of 1,2,3-triazoles forms the basis for synthesizing highly functionalized nitrogen-based heterocycles. This process is crucial for developing new materials and pharmaceuticals (Anbarasan et al., 2014).
Regiocontrolled Synthesis of Pyrroles : The reaction of 1-sulfonyl-1,2,3-triazoles with allenes, catalyzed by nickel(0), leads to the synthesis of polysubstituted pyrroles. This method opens up new pathways for constructing complex molecules with potential biological activity (Miura et al., 2013).
Anticancer and Antimicrobial Activities
Anticancer Evaluation : The synthesis and in vitro anticancer evaluation of 2-(phenylsulfonyl)-2H-1,2,3-triazole showcases the sulfonyl group's role in medicinal chemistry, providing a foundation for future drug design aimed at various cancer types (Salinas-Torres et al., 2022).
Antimicrobial and Antitubercular Agents : Novel sulfonyl derivatives have been synthesized and shown to exhibit significant antimicrobial and antitubercular activities. These findings underscore the potential of sulfonyl-1,2,3-triazoles and related compounds in developing new treatments for infectious diseases (Suresh Kumar et al., 2013).
Wirkmechanismus
Target of action
Many compounds with a similar structure, such as azetidinones, are known to target tubulin . Tubulin is a protein that forms microtubules, which are essential for cell division and maintaining cell shape.
Mode of action
These compounds often work by binding to the colchicine-binding site on tubulin, inhibiting its polymerization and disrupting microtubule formation . This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells like cancer cells .
Biochemical pathways
The disruption of microtubule formation affects many cellular processes, including cell division, intracellular transport, and cell shape maintenance. This can lead to cell death, particularly in cells that are rapidly dividing .
Result of action
The ultimate result of this compound’s action would likely be cell cycle arrest and apoptosis, particularly in cancer cells . This is due to the disruption of microtubule formation, which is essential for cell division .
Eigenschaften
IUPAC Name |
2-[1-[2-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O3S/c13-12(14,15)22-10-3-1-2-4-11(10)23(20,21)18-7-9(8-18)19-16-5-6-17-19/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNFLYHUULOISG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2OC(F)(F)F)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((2-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide](/img/structure/B2518687.png)
![N-[4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-phenyl]-acetamide](/img/structure/B2518690.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2518693.png)
![3-[1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2518695.png)


![2,4,5-Trimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2518698.png)



![(2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)